BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Regioselectivity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid (CAS 2385445-39-4) is a partially saturated bicyclic heterocycle comprising a tetrahydropyridine ring fused to a pyrimidine ring, bearing a carboxylic acid substituent at the 2-position. With a molecular formula of C₈H₉N₃O₂ and molecular weight of 179.18 g/mol, this compound serves as a versatile synthetic intermediate in the construction of biologically active pyrido[4,3-d]pyrimidine derivatives, particularly in kinase inhibitor programs and antifolate analog synthesis.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B13562010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)C(=O)O
InChIInChI=1S/C8H9N3O2/c12-8(13)7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H,12,13)
InChIKeyQAUDWUUBMMNGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid: Procurement-Ready Bicyclic Heterocycle Building Block for Medicinal Chemistry


5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid (CAS 2385445-39-4) is a partially saturated bicyclic heterocycle comprising a tetrahydropyridine ring fused to a pyrimidine ring, bearing a carboxylic acid substituent at the 2-position . With a molecular formula of C₈H₉N₃O₂ and molecular weight of 179.18 g/mol, this compound serves as a versatile synthetic intermediate in the construction of biologically active pyrido[4,3-d]pyrimidine derivatives, particularly in kinase inhibitor programs and antifolate analog synthesis [1]. The scaffold combines nitrogen-containing heterocyclic character with a free carboxylic acid handle, enabling direct amidation, esterification, and heterocycle functionalization without requiring preliminary deprotection steps.

Why 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid Cannot Be Simply Replaced by Regioisomers or Protected Analogs


The substitution pattern on the pyrido[4,3-d]pyrimidine scaffold dictates both chemical reactivity and biological target engagement. The 2-carboxylic acid regioisomer participates in a distinct set of condensation and cyclization reactions for tetrahydropteroic acid derivative synthesis that the 5-carboxylic acid isomer cannot replicate [1]. Furthermore, when the 6-position secondary amine is Boc-protected (MW increases from 179.18 to 279.29 g/mol), two additional synthetic steps (Boc-deprotection and subsequent coupling) are required, impacting overall yield and step economy . The free 2-carboxylic acid handle also enables direct one-step amidation with amines under standard coupling conditions (e.g., HATU/DIPEA), a transformation that requires prior ester hydrolysis when using the commercially available ethyl ester analog (CAS 944902-52-7) .

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid Against Closest Analogs


Regiochemical Identity: 2-Carboxylic Acid Versus 5-Carboxylic Acid Isomer in Heterocycle Derivatization Pathways

The 2-carboxylic acid substituent on the pyrido[4,3-d]pyrimidine scaffold provides a fundamentally different electronic environment and reactivity profile compared to the 5-carboxylic acid isomer (CAS 1367709-68-9). In the context of tetrahydropteroic acid analog synthesis, the 2-carboxylic acid derivative serves as a direct precursor for condensation with p-aminobenzoic acid derivatives, whereas the 5-carboxylic acid isomer requires alternative synthetic routes that introduce additional steps [1]. The 5-carboxylic acid regioisomer (pyrido[4,3-d]pyrimidine-5-carboxylic acid) exhibits a predicted pKa of -0.38 ± 0.30 for the aromatic form, indicating significantly higher acidity at the 5-position than would be expected for the 2-carboxylic acid analog on the partially saturated scaffold . This difference in acidity directly impacts coupling efficiency and the choice of amidation conditions required for library synthesis.

Medicinal Chemistry Heterocyclic Synthesis Regioselectivity

Synthetic Step Economy: Free Carboxylic Acid Versus Boc-Protected and Ester Analogs in Library Synthesis

The target compound's free carboxylic acid functionality at the 2-position eliminates two synthetic steps compared to the commonly procured Boc-protected analog (CAS 1092352-58-3). When using the Boc-protected variant (MW 279.29), researchers must first perform Boc deprotection (typically with TFA/CH₂Cl₂ or HCl/MeOH) to liberate the 6-position secondary amine, followed by a separate amide coupling step at the 2-carboxylic acid. By contrast, the target compound (MW 179.18) presents the free amine and free carboxylic acid simultaneously, allowing orthogonal functionalization in fewer steps . Compared to the ethyl ester analog (CAS 944902-52-7, MW 207.23), the free acid avoids the extra ester hydrolysis step (typically LiOH or NaOH in aqueous THF/MeOH), which often requires extractive workup and can be low-yielding for heterocyclic substrates .

Parallel Synthesis Amide Coupling Step Economy

Scaffold Privilege: Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic Acid as the Core Synthetic Handle in Kinase Inhibitor Programs

The tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold, functionalized at the 2-position with a carboxylic acid handle, has been validated as the key intermediate for several potent and selective kinase inhibitor series. In the PI3Kδ inhibitor program, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid core was used as the starting point for chemical optimization, culminating in compound 11f, which demonstrated high selectivity against >60 kinases including other PI3K isoforms and exhibited oral bioavailability with in vivo efficacy in an antibody production model [1]. Separately, in the CaMKII inhibitor series, tetrahydropyrido[4,3-d]pyrimidine derivatives bearing substituents at the 2-position showed 25-fold higher inhibitory activity than the reference inhibitor KN-93 [2]. The 2-carboxylic acid serves as the critical attachment point for introducing diverse amide, sulfonamide, and heteroaryl substituents that drive potency and selectivity in these programs.

Kinase Inhibition PI3Kδ CaMKII Drug Discovery

Physicochemical Property Differentiation: Solubility and logP Profile of the Free Carboxylic Acid Scaffold

The free 2-carboxylic acid group imparts meaningfully different physicochemical properties compared to ester and Boc-protected analogs. The parent tetrahydropyrido[4,3-d]pyrimidine scaffold (without carboxyl) exhibits a measured logP of -0.11 and pKa of 8.15 , reflecting the basic character of the pyrimidine and tetrahydropyridine nitrogen atoms. Introduction of the 2-carboxylic acid group is expected to substantially reduce logP (increased hydrophilicity) and introduce an additional acidic pKa, enhancing aqueous solubility at physiological pH. This contrasts with the ethyl ester analog (CAS 944902-52-7, MW 207.23), which is predicted to have a higher logP and reduced aqueous solubility. The Boc-protected analog (CAS 1092352-58-3, MW 279.29) has an even higher molecular weight and cLogP, potentially limiting its utility in fragment-based drug discovery where low molecular weight (≤300 Da) and high solubility are critical design parameters [1].

Physicochemical Properties Solubility logP Drug-likeness

Recommended Procurement and Application Scenarios for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid


Kinase Inhibitor Lead Optimization: Direct Amidation for SAR Library Synthesis

For medicinal chemistry teams pursuing PI3Kδ, CaMKII, or other kinase targets, the 2-carboxylic acid handle on the tetrahydropyrido[4,3-d]pyrimidine scaffold enables direct one-step HATU- or EDC-mediated amidation with diverse amine building blocks [1]. The resulting amide libraries can be screened directly without requiring deprotection, accelerating SAR cycles. The scaffold's proven performance in producing nanomolar, isoform-selective kinase inhibitors—compound 1 (lead from the PI3Kδ program) showing PI3Kδ IC₅₀ = 15 nM with 136-fold selectivity over PI3Kα [1]—makes this building block a strategic procurement choice for kinase-centric discovery programs.

Fragment-Based Drug Discovery: Rule-of-Three Compliant Starting Point

With a molecular weight of 179.18 g/mol and predicted logP below zero, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid satisfies all three 'Rule of Three' criteria for fragment-based screening (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3) [2]. The compound can be directly screened in fragment cocktails against protein targets via NMR or SPR, and hit elaboration is facilitated by the carboxylic acid handle for rapid analog synthesis. This contrasts with the ester and Boc-protected analogs, which require pre-screening manipulation and fall outside ideal fragment physicochemical space.

Antifolate Analog Synthesis: Precursor for Tetrahydropteroic Acid Derivatives

As documented in the comprehensive review by Elattar and Doğru Mert, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its 2-carboxylic acid derivatives serve as starting materials for multi-step synthesis of tetrahydropteroic acid analogs [3]. These antifolate compounds are of interest for anti-Toxoplasma and anticancer applications, with recent studies demonstrating compounds such as 7p achieving IC₅₀ values of 15 nmol/L against Toxoplasma gondii dihydrofolate reductase (TgDHFR) with 97-fold selectivity over human DHFR [4]. The 2-carboxylic acid building block provides the correct oxidation state and functional group positioning for condensation with p-aminobenzoic acid derivatives in the key synthetic step.

Agrochemical Fungicide Development: CYP51 Inhibitor Scaffold Exploration

Beyond pharmaceutical applications, the pyrido[4,3-d]pyrimidine-2-carboxylic acid scaffold has demonstrated relevance in agrochemical research. Novel pyrido[4,3-d]pyrimidine derivatives designed as sterol 14α-demethylase (CYP51) inhibitors exhibited fungicidal activity against Botrytis cinerea with EC₅₀ values as low as 0.191 μg/mL, outperforming the commercial fungicide epoxiconazole (EC₅₀ = 0.670 μg/mL) . The 2-carboxylic acid handle enables introduction of the substituted aryl and heteroaryl groups that drive this antifungal potency, making the building block relevant for agrochemical discovery programs seeking next-generation fungicide leads.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.